molecular formula C24H20O5 B600231 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one CAS No. 54528-40-4

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one

Cat. No.: B600231
CAS No.: 54528-40-4
M. Wt: 388.41
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Description

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products and have significant pharmaceutical and biological relevance

Preparation Methods

The synthesis of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the use of benzopyran ring formation involving cyclization reactions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy or dimethoxyphenyl groups, using reagents like halogens or alkylating agents.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the cleavage of the benzyloxy group.

Scientific Research Applications

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and dimethoxyphenyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes,

Biological Activity

7-(benzyloxy)-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic compound belonging to the class of chromenes, which are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, antioxidant properties, and potential applications in medicinal chemistry.

The molecular formula for this compound is C24H20O5C_{24}H_{20}O_{5} with a molecular weight of 388.4 g/mol. The compound features a chromone backbone substituted with benzyloxy and dimethoxyphenyl groups, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The structural features facilitate binding to these targets, potentially leading to inhibition or activation of specific biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic processes, contributing to its cytotoxic effects.
  • Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways.

Antioxidant Activity

Research indicates that chromene derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays including DPPH radical scavenging and total antioxidant capacity methods. These studies demonstrated that the compound effectively neutralizes free radicals, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (A-549 lung adenocarcinoma and MCF-7 breast cancer cells) revealed promising results. For instance:

CompoundCell LineIC50 (µg/mL)
This compoundMCF-76.40 ± 0.26
DoxorubicinMCF-79.18 ± 1.12
Other CompoundsA-549Varies

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The compound exhibited lower IC50 values compared to standard chemotherapeutic agents like Doxorubicin, highlighting its potential as an anticancer agent.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of chromene derivatives similar to this compound:

  • Antioxidant and Cytotoxic Activity : A study synthesized various chromone derivatives and assessed their activity against cancer cell lines. The results indicated that modifications in the chromone structure significantly influenced both antioxidant and cytotoxic properties .
  • Lipid Lowering Effects : Another research effort investigated the impact of related compounds on lipid accumulation in hepatocytes (liver cells). Some derivatives demonstrated significant reductions in lipid droplet formation, suggesting potential applications in treating non-alcoholic fatty liver disease (NAFLD) .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-7-phenylmethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O5/c1-26-21-11-8-17(12-23(21)27-2)20-15-29-22-13-18(9-10-19(22)24(20)25)28-14-16-6-4-3-5-7-16/h3-13,15H,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUGWZDWBCHKIQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401174238
Record name 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54528-40-4
Record name 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54528-40-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dimethoxyphenyl)-7-(phenylmethoxy)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401174238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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